molecular formula C20H30O4 B143391 prostaglandin A2 CAS No. 13345-50-1

prostaglandin A2

Cat. No. B143391
CAS RN: 13345-50-1
M. Wt: 334.4 g/mol
InChI Key: MYHXHCUNDDAEOZ-FOSBLDSVSA-N
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Description

Prostaglandin A2 (PGA2) is a naturally occurring prostaglandin in gorgonian corals where it may function in self-defense . It is generally not present in mammals . PGA2 has low biological potency in most bioassays, but it does show some antiviral/antitumor activity .


Synthesis Analysis

Prostaglandins are derived enzymatically from the fatty acid arachidonic acid . They are synthesized in the walls of blood vessels and serve the physiological function of preventing needless clot formation, as well as regulating the contraction of smooth muscle tissue . A unified synthesis of prostaglandins has been reported, guided by biocatalytic retrosynthesis .


Molecular Structure Analysis

Every prostaglandin contains 20 carbon atoms, including a 5-carbon ring . They are a subclass of eicosanoids and of the prostanoid class of fatty acid derivatives . The structural differences between prostaglandins account for their different biological activities .


Chemical Reactions Analysis

Prostaglandins are products of polyunsaturated fatty acid metabolism, particularly arachidonic acid released from membrane phospholipids through the action of phospholipase A2 in response to a variety of chemical, physical, and neurohormonal factors .


Physical And Chemical Properties Analysis

Prostaglandins possess a unique and intricate molecular structure that underlies their diverse physiological functions . They have a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .

Scientific Research Applications

Pulmonary Arterial Hypertension (PAH) Treatment

Prostaglandin A2 has shown promise in the treatment of PAH, a severe form of pulmonary hypertension. It plays a significant role in the mechanisms of action within PAH, including vasoconstriction, vascular smooth muscle cell proliferation, and inflammation . The compound’s ability to modulate these processes makes it a potential therapeutic target for improving pulmonary vascular remodeling in PAH patients.

Cancer Therapy

Research indicates that Prostaglandin A2 can induce p53-dependent apoptosis in cancer cells . This pro-apoptotic effect, mediated through the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase 1, suggests that Prostaglandin A2 could be developed into a novel anticancer agent, particularly for cancers where the p53 pathway is intact.

Platelet Function Modulation

Prostaglandin A2 impacts human platelet function, acting as a vasoconstrictor and mediating processes such as angiogenesis and inflammation . Its role in these areas could lead to new treatments for conditions related to abnormal platelet activity and vascular diseases.

Allergic Reactions

The biology of Prostaglandin A2 includes its identification in lung and peripheral blood lymphocytes, suggesting a role in inducing airway allergic reactions . Understanding this role could lead to better management or prevention strategies for allergic responses, particularly those affecting the respiratory system.

Future Directions

Prostaglandins have a role in the differentiation and tissue regeneration of several cell types and organs . The potential of prostaglandins as candidates for the development of new therapeutic drugs for motor neuron diseases has been discussed .

properties

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHXHCUNDDAEOZ-FOSBLDSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864388
Record name (+)-Prostaglandin A2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

prostaglandin A2

CAS RN

13345-50-1
Record name PGA2
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Record name Prostaglandin A2
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Record name (+)-Prostaglandin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prostaglandins
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URL https://echa.europa.eu/information-on-chemicals
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Record name PROSTAGLANDIN A2
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Record name Prostaglandin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,760
Citations
EJ Corey, J Mann - Journal of the American Chemical Society, 1973 - ACS Publications
60 for 1 hr,—60 to—40 for 1 hr, and finally at—40 to—20 for 1 hr (reaction complete). The mix-ture was cooled to—50 and quenched with methanol. The coupling product 6, obtained …
Number of citations: 124 pubs.acs.org
IK Kim, JH Lee, HW Sohn, HS Kim, SH Kim - FEBS letters, 1993 - Elsevier
Prostaglandin A2 and k2-prostaglandin J2 induce apoptosis in L1210 cells … Treatment of L1210 cells with prostaglandin A2 (PGA*) or 9-deoxy-&‘*-13,14_dihydro PGD2 (d”-PGJa …
Number of citations: 124 www.sciencedirect.com
JJP Bogaards, JC Venekamp… - Chemical research in …, 1997 - ACS Publications
… Interactions of prostaglandin A2 with the glutathione-mediated biotransformation system. Biochemical Pharmacology 1999, 57 (12) , 1383-1390. https://doi.org/10.1016/S0006-2952(99)…
Number of citations: 100 pubs.acs.org
S Narumiya, K Ohno, M Fukushima… - Journal of Pharmacology …, 1987 - ASPET
Cyclopentenone prostaglandins (PGs) such as PGA2 and delta 12-PGJ2 (9-deoxy-delta 9,12-PGD2) are taken up by cultured cells and exert growth inhibition. Within cells they are …
Number of citations: 174 jpet.aspetjournals.org
M Gorospe, X Wang, KZ Guyton… - Molecular and cellular …, 1996 - Taylor & Francis
… Prostaglandin A2 (PGA2) suppresses tumor growth in vivo, is potently antiproliferative in … prostaglandin A2 (PGA2), which results in the enhanced expression of characteristic …
Number of citations: 209 www.tandfonline.com
S Lin, W Wang, GM Wilson, X Yang… - … and cellular biology, 2000 - Taylor & Francis
Prostaglandin A 2 (PGA 2 ), an experimental chemotherapeutic agent, causes growth arrest associated with decreased cyclin D1 expression in several cancer cell lines. Here, using …
Number of citations: 160 www.tandfonline.com
J Parker - Prostaglandins, 1995 - Elsevier
Some prostaglandins inhibit cellular proliferation in a wide variety of cell types, but the mechanism of inhibition is not known. The most potent inhibitors of proliferation appear to be …
Number of citations: 47 www.sciencedirect.com
SP Lakshmi, AT Reddy, A Banno… - Biochemical …, 2019 - portlandpress.com
Nur77 is a transcription factor belonging to the NR4A subfamily of nuclear hormone receptors. Upon induction, Nur77 modulates the expression of its target genes and controls a variety …
Number of citations: 24 portlandpress.com
SB Lee, S Lee, JY Park, SY Lee, HS Kim - Biomolecules, 2020 - mdpi.com
Prostaglandin (PG) A 2 , one of cyclopentenone PGs, is known to induce activation of apoptosis in various cancer cells. Although PGA 2 has been reported to cause activation of …
Number of citations: 19 www.mdpi.com
EJ Corey, WN Washburn, JC Chen - Journal of the American …, 1973 - ACS Publications
Acknowledgment. The expert assistance of Steven K. Lundberg with some of the T-jump experiments and the incisive comments of RA Marcus and MD Newton are gratefully …
Number of citations: 62 pubs.acs.org

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